molecular formula C15H16ClN B1420097 (2-Chlorophenyl)(4-ethylphenyl)methanamine CAS No. 1021126-49-7

(2-Chlorophenyl)(4-ethylphenyl)methanamine

Cat. No.: B1420097
CAS No.: 1021126-49-7
M. Wt: 245.74 g/mol
InChI Key: ZVCZYSGHYXPOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)(4-ethylphenyl)methanamine is a useful research compound. Its molecular formula is C15H16ClN and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chlorophenyl)-(4-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10,15H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCZYSGHYXPOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(2-Chlorophenyl)(4-ethylphenyl)methanamine, also known as a substituted phenylmethanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a chlorinated phenyl group and an ethyl-substituted phenyl group, which may influence its pharmacological properties. The presence of the chlorine atom is significant as halogens often enhance the biological activity of organic compounds through various mechanisms, including increased lipophilicity and altered electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines.
  • Antimicrobial Properties : Evidence suggests moderate to strong activity against specific bacterial strains.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays. The compound was tested against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).

Case Study: In Vitro Cytotoxicity

In a comparative study, the cytotoxic effects of this compound were assessed alongside established chemotherapeutics like Doxorubicin. The results indicated that:

  • The compound demonstrated significant inhibitory activity against HCT-116 cells with an IC50 value comparable to Doxorubicin.
  • In HEP2 cells, the compound showed enhanced cytotoxicity, suggesting its potential as an anticancer agent.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
This compoundHCT-11612.5Comparable
This compoundHEP210.0Enhanced
DoxorubicinHCT-11615.0-
DoxorubicinHEP212.0-

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies reported moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In an antibacterial screening assay:

  • The compound exhibited effective inhibition against Salmonella typhi and Bacillus subtilis.
  • Minimum inhibitory concentration (MIC) values ranged from 5 µM to 20 µM depending on the bacterial strain tested.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µM)Activity Level
Salmonella typhi10Moderate
Bacillus subtilis15Strong
Escherichia coli20Moderate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The chlorinated phenyl group enhances interactions with biological targets due to its electron-withdrawing nature, which increases the electrophilicity of the amine group.

Key Observations:

  • Substituent Effects : The presence of ethyl and chlorinated groups significantly impacts the compound's lipophilicity and ability to penetrate cellular membranes.
  • Mechanism of Action : Preliminary docking studies suggest that the compound may act on specific protein targets involved in cell proliferation and survival pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chlorophenyl)(4-ethylphenyl)methanamine
Reactant of Route 2
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(2-Chlorophenyl)(4-ethylphenyl)methanamine

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